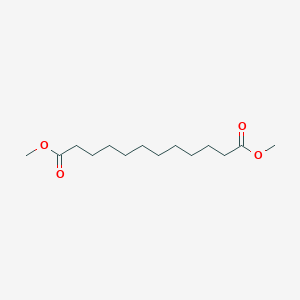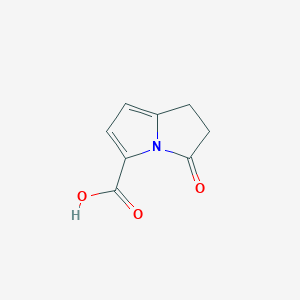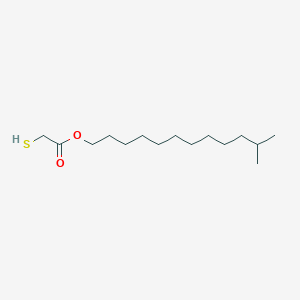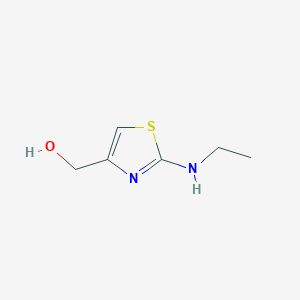
Urea, 1-(fluoroacetyl)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(fluoroacetyl)-3-phenyl-, also known as FUPA, is a chemical compound that is widely used in scientific research. It is a derivative of urea and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
Urea, 1-(fluoroacetyl)-3-phenyl- is a competitive inhibitor of serine hydrolases. It binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzyme's activity. The fluorine atom in Urea, 1-(fluoroacetyl)-3-phenyl- enhances its binding affinity for the enzyme, making it a valuable tool for studying enzyme kinetics.
Biochemische Und Physiologische Effekte
Urea, 1-(fluoroacetyl)-3-phenyl- has been shown to have a range of biochemical and physiological effects. It has been used to study the role of serine hydrolases in lipid metabolism, inflammation, and cancer. Urea, 1-(fluoroacetyl)-3-phenyl- has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as arthritis and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Urea, 1-(fluoroacetyl)-3-phenyl- is its high affinity for serine hydrolases, which makes it a valuable tool for studying enzyme kinetics. However, Urea, 1-(fluoroacetyl)-3-phenyl- has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, Urea, 1-(fluoroacetyl)-3-phenyl- is not suitable for studying enzymes that do not hydrolyze amides or esters.
Zukünftige Richtungen
There are many future directions for research on Urea, 1-(fluoroacetyl)-3-phenyl-. One area of interest is the development of Urea, 1-(fluoroacetyl)-3-phenyl--based probes for imaging serine hydrolase activity in living cells. Another area of interest is the synthesis of Urea, 1-(fluoroacetyl)-3-phenyl- analogs with improved binding affinity and selectivity for specific serine hydrolases. Additionally, Urea, 1-(fluoroacetyl)-3-phenyl- could be used to study the role of serine hydrolases in diseases such as cancer and neurodegenerative disorders.
Synthesemethoden
Urea, 1-(fluoroacetyl)-3-phenyl- can be synthesized by reacting phenyl isocyanate with fluorinated acetic acid in the presence of a catalyst. The reaction yields Urea, 1-(fluoroacetyl)-3-phenyl- as a white crystalline solid with a melting point of 130-132°C. The purity of the compound can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
Urea, 1-(fluoroacetyl)-3-phenyl- is widely used in scientific research as a tool to study the activity of enzymes that catalyze the hydrolysis of amides and esters. It is also used as a substrate for the synthesis of fluorinated compounds. Urea, 1-(fluoroacetyl)-3-phenyl- is particularly useful in the study of serine hydrolases, a family of enzymes that play important roles in many biological processes, including lipid metabolism, signal transduction, and inflammation.
Eigenschaften
CAS-Nummer |
1737-17-3 |
|---|---|
Produktname |
Urea, 1-(fluoroacetyl)-3-phenyl- |
Molekularformel |
C9H9FN2O2 |
Molekulargewicht |
196.18 g/mol |
IUPAC-Name |
2-fluoro-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C9H9FN2O2/c10-6-8(13)12-9(14)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13,14) |
InChI-Schlüssel |
WKZDHMCNRYQPHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)CF |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)CF |
Andere CAS-Nummern |
1737-17-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine](/img/structure/B161735.png)



![2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B161749.png)
